8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-ol
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Overview
Description
8-bromo-2,3-dihydro-1,4-benzodioxin-6-ol is a chemical compound that belongs to the class of benzodioxins It is characterized by the presence of a bromine atom at the 8th position and a hydroxyl group at the 6th position on the benzodioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-ol typically involves the bromination of 2,3-dihydro-1,4-benzodioxin. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position. The hydroxyl group can be introduced through subsequent hydroxylation reactions.
Industrial Production Methods
Industrial production of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-ol may involve large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, often using specialized equipment and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
8-bromo-2,3-dihydro-1,4-benzodioxin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated benzodioxin derivatives.
Substitution: Formation of substituted benzodioxin compounds with various functional groups.
Scientific Research Applications
8-bromo-2,3-dihydro-1,4-benzodioxin-6-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-bromo-2,3-dihydro-1,4-benzodioxin-5-amine: Similar structure but with an amine group at the 5th position.
8-bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde: Contains an aldehyde group instead of a hydroxyl group.
8-bromo-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid: Features a carboxylic acid group at the 6th position.
Uniqueness
8-bromo-2,3-dihydro-1,4-benzodioxin-6-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical properties and reactivity
Properties
CAS No. |
2092066-54-9 |
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Molecular Formula |
C8H7BrO3 |
Molecular Weight |
231.04 g/mol |
IUPAC Name |
5-bromo-2,3-dihydro-1,4-benzodioxin-7-ol |
InChI |
InChI=1S/C8H7BrO3/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h3-4,10H,1-2H2 |
InChI Key |
TVBZOMGVHJGQPD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)O |
Origin of Product |
United States |
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